molecular formula C56H99NO14Si2 B564992 (1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone CAS No. 1356932-17-6

(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Cat. No.: B564992
CAS No.: 1356932-17-6
M. Wt: 1066.571
InChI Key: VVXLUGMPTYRRQJ-ZDTGAFSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone, also known as this compound, is a useful research compound. Its molecular formula is C56H99NO14Si2 and its molecular weight is 1066.571. The purity is usually 95%.
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Properties

IUPAC Name

(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H99NO14Si2/c1-34-25-35(2)27-47(66-13)50-48(67-14)29-37(4)56(64,69-50)51(61)52(62)57-24-20-19-21-42(57)53(63)68-49(36(3)28-39-22-23-44(46(30-39)65-12)70-72(15,16)54(6,7)8)38(5)45(71-73(17,18)55(9,10)11)32-43(60)40(26-34)31-41(59)33-58/h26,28,35,37-42,44-50,58-59,64H,19-25,27,29-33H2,1-18H3/b34-26+,36-28+/t35-,37+,38+,39-,40-,41?,42-,44+,45-,46-,47-,48+,49+,50+,56+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXLUGMPTYRRQJ-ZDTGAFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H99NO14Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747251
Record name PUBCHEM_71314379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1066.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356932-17-6
Record name PUBCHEM_71314379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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